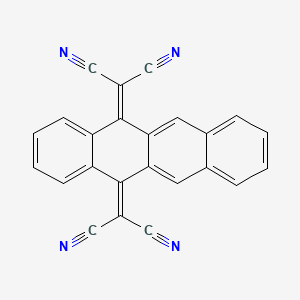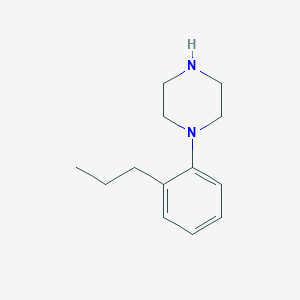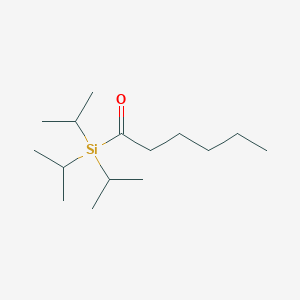![molecular formula C24H25F B14282201 2-Fluoro-4'-[2-(4-methylphenyl)ethyl]-4-propyl-1,1'-biphenyl CAS No. 140212-74-4](/img/structure/B14282201.png)
2-Fluoro-4'-[2-(4-methylphenyl)ethyl]-4-propyl-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-4’-[2-(4-methylphenyl)ethyl]-4-propyl-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluorine atom at the 2-position, a 4-methylphenyl group at the 4’-position, and a propyl group at the 4-position of the biphenyl structure. The unique arrangement of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4’-[2-(4-methylphenyl)ethyl]-4-propyl-1,1’-biphenyl typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: The starting material, 4-methylacetophenone, undergoes bromination to form 4-bromo-4’-methylacetophenone.
Grignard Reaction: The brominated compound is then subjected to a Grignard reaction with propylmagnesium bromide to introduce the propyl group.
Coupling Reaction: The resulting intermediate is coupled with 2-fluorobenzene using a palladium-catalyzed Suzuki coupling reaction to form the desired biphenyl derivative.
Industrial Production Methods
In an industrial setting, the production of 2-Fluoro-4’-[2-(4-methylphenyl)ethyl]-4-propyl-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-4’-[2-(4-methylphenyl)ethyl]-4-propyl-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of the reduced biphenyl derivative.
Substitution: Formation of substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-4’-[2-(4-methylphenyl)ethyl]-4-propyl-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of advanced materials, including polymers and liquid crystals.
Wirkmechanismus
The mechanism of action of 2-Fluoro-4’-[2-(4-methylphenyl)ethyl]-4-propyl-1,1’-biphenyl involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and selectivity, contributing to its unique properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-4-methylphenylboronic acid
- 2-Fluoro-4-methylaniline
- 4-Fluoro-2-methylphenol
Uniqueness
2-Fluoro-4’-[2-(4-methylphenyl)ethyl]-4-propyl-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of the fluorine atom, 4-methylphenyl group, and propyl group results in a compound with enhanced stability, reactivity, and potential biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
140212-74-4 |
|---|---|
Molekularformel |
C24H25F |
Molekulargewicht |
332.5 g/mol |
IUPAC-Name |
2-fluoro-1-[4-[2-(4-methylphenyl)ethyl]phenyl]-4-propylbenzene |
InChI |
InChI=1S/C24H25F/c1-3-4-21-13-16-23(24(25)17-21)22-14-11-20(12-15-22)10-9-19-7-5-18(2)6-8-19/h5-8,11-17H,3-4,9-10H2,1-2H3 |
InChI-Schlüssel |
SPSUFHCPXAGEEU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=C(C=C1)C2=CC=C(C=C2)CCC3=CC=C(C=C3)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(2-Bromo-3-methoxy-3-phenylpropanoyl)phenyl]acetamide](/img/structure/B14282129.png)

![Bis[(oxiran-2-yl)methyl] pentanedioate](/img/structure/B14282145.png)
![Benzoic acid, 2-[(2-carboxyethyl)amino]-3,5-dichloro-](/img/structure/B14282152.png)


![(2R,3R)-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanoic acid](/img/structure/B14282187.png)



![2-Methyl-1-(2-methyl-1,3-dioxolan-2-yl)-5-[(oxan-2-yl)oxy]hex-3-yn-2-yl carbonate](/img/structure/B14282207.png)
